Tetrabromocatechol

Description

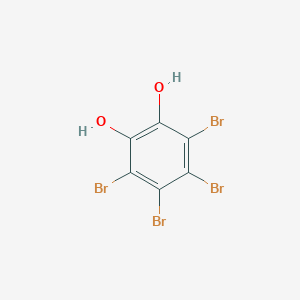

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5,6-tetrabromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUWOBSDSJNJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060073 | |

| Record name | 1,2-Benzenediol, 3,4,5,6-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-47-1 | |

| Record name | 3,4,5,6-Tetrabromo-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 488-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 488-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 3,4,5,6-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromopyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N642CPH23M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of Tetrabromocatechol and Its Derivatives

Direct Bromination Approaches and Optimization

Direct bromination of catechol is a common method for synthesizing tetrabromocatechol. This process typically involves treating catechol with bromine under controlled conditions to achieve full substitution at the aromatic ring's available positions smolecule.com. The reaction conditions, such as the solvent, temperature, and the presence of catalysts, can be optimized to maximize the yield and purity of this compound. While direct bromination is a straightforward route, achieving complete and selective tetrabromination can require careful control to avoid incomplete substitution or the formation of byproducts.

Precursor-Based Synthetic Routes

This compound can also be synthesized from precursors other than catechol itself. One reported method involves reacting hydrochloric acid with tetrachloroethylene (B127269) and sodium bromide to obtain this compound cymitquimica.com. This suggests synthetic pathways that build the brominated catechol core from simpler halogenated hydrocarbons. Another approach involves the catalytic reduction of this compound to produce tritium-labelled catechol, indicating that TBC can serve as a precursor for less substituted or isotopically labeled catechols osti.gov.

Mechanistic Investigations of this compound Formation

The formation of this compound through direct bromination likely proceeds via an electrophilic aromatic substitution mechanism, where bromine acts as the electrophile attacking the electron-rich catechol ring. The hydroxyl groups on the catechol ring activate the ortho and para positions for electrophilic attack. With excess bromine, all four available positions on the aromatic ring are substituted. Mechanistic studies on similar halogenation reactions of catechols and related aromatic systems provide insights into the step-wise addition of bromine atoms and the potential intermediates involved nih.gov. For instance, studies on the reaction of pyridine (B92270) with tetrahalocatechols have explored possible pathways involving nucleophilic aromatic substitution or Michael addition followed by elimination and reduction scispace.com.

Synthesis of Tetrabromocatecholate Ligands

This compound readily forms catecholate ligands (Br₄Cat²⁻) upon deprotonation of its hydroxyl groups. These ligands are valuable in coordination chemistry for synthesizing metal complexes. The synthesis of tetrabromocatecholate ligands typically involves treating this compound with a base in the presence of a metal salt. For example, tetrabromocatecholate ligands have been used to synthesize ruthenium-nitrosyl complexes through chloride exchange reactions americanelements.comrsc.org. They have also been incorporated into manganese(III) complexes by reacting this compound with manganese salts and substituted pyridines nih.gov. The formation of these complexes highlights the ability of this compound to act as a bidentate ligand, coordinating to metal centers through its deprotonated oxygen atoms.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives involves either modifying the halogen substitution pattern or functionalizing the this compound core.

Halogenated Catechol Derivative Synthesis

Beyond this compound, other halogenated catechols with varying degrees of bromination or different halogen substituents can be synthesized. Methods include controlled bromination to yield di- or tribromocatechols acs.org. For instance, the reduction of this compound with zinc dust in acetic acid has been shown to produce tribromocatechol acs.org. The synthesis of other halogenated catechols, such as chlorinated or mixed halogenated derivatives, can be achieved through various methods, including cycloaddition reactions or reactions involving halogenated precursors nih.govasm.org. These methods often involve careful control of reagents and reaction conditions to achieve the desired substitution pattern.

Functionalization of the this compound Core

The this compound core can be further functionalized through reactions that modify the hydroxyl groups or introduce other substituents onto the aromatic ring, although direct functionalization of the highly brominated ring can be challenging due to the deactivating nature of the bromine atoms towards certain reactions. However, the hydroxyl groups can be easily derivatized, for example, through etherification or esterification. The tetrabromocatecholate ligand can also be incorporated into more complex molecular structures, such as metal-organic frameworks or polymers, by reacting with suitable linkers or monomers. Research has explored the synthesis of platinum(II) complexes bearing tetrabromocatecholate ligands, demonstrating its use in constructing complex organometallic compounds acs.orgcnr.itcnr.it.

Detailed Research Findings

Research into the synthesis of this compound and its derivatives has provided detailed experimental procedures and characterization data. For example, the synthesis of tribromocatechol from this compound via reduction with zinc dust in acetic acid yielded a product with a melting point of 106°C, and its dimethyl ether and diacetate derivatives were characterized by melting points of 69°C and 141°C, respectively acs.org.

The synthesis of metal complexes utilizing tetrabromocatecholate ligands has also been extensively studied. For instance, the reaction of triangular molybdenum and tungsten clusters with this compound in the presence of a base like Et₃N has led to the formation of new cluster complexes containing the tetrabromocatecholate ligand researchgate.netacs.orgresearchgate.net. The synthesis and characterization of ruthenium-nitrosyl complexes with tetrabromocatecholate ligands have been reported, detailing their spectroscopic features and redox properties americanelements.comrsc.org. These studies often include analytical data such as elemental analysis, spectroscopic data (NMR, IR, UV-Vis), and, where possible, X-ray crystallography to confirm the structure of the synthesized compounds.

The use of this compound in the synthesis of surface-modified titanium dioxide photocatalysts has shown that the photolysis of this compound on TiO₂ can generate a more active catalyst for the aerobic conversion of toluene (B28343) to benzaldehyde (B42025) under visible light irradiation rsc.orgrsc.org. This process involves the complex formation between this compound and TiO₂ on the surface, followed by the decomposition of TBC under visible light.

Data Tables

While specific comprehensive data tables detailing yields and reaction conditions across various synthetic methods for this compound and its derivatives are dispersed throughout the literature, the following provides illustrative examples of reported findings that could be presented in a tabular format:

| Reactants | Conditions | Product(s) | Reported Yield | Characterization Data (Examples) | Source |

| This compound + Zinc dust + Acetic acid | Brief action | Tribromocatechol | Not specified | m.p. 106°C (Tribromocatechol) | acs.org |

| m.p. 69°C (Dimethyl ether) | acs.org | ||||

| m.p. 141°C (Diacetate) | acs.org | ||||

| This compound + Ni(NO₃)₂ + TMED | Methanol solution | Ni(TBC)(TMED) | Not specified | C, H, N, Br, Ni analysis | cdnsciencepub.com |

| This compound + Li[B(OMe)₄] | Acetonitrile, room temperature, overnight stir | Li(H₂TBC)[B(OMe)₄] | Not specified | ¹H NMR | google.com |

Note: Yields and detailed conditions are often specific to individual research reports and may require consulting the primary literature for comprehensive data.

Novel this compound-Containing Heterocycles

This compound serves as a building block for the synthesis of novel heterocyclic compounds. Its ability to act as a ligand allows for the formation of coordination complexes, some of which incorporate heterocyclic structures or are relevant to the synthesis of heterocycles. For example, tetrabromocatecholate has been used in the synthesis of novel triangular molybdenum cluster complexes. researchgate.net

Research has explored the creation of metal complexes containing tetrabromocatecholate ligands. These complexes can serve as models for biological systems or exhibit unique catalytic properties. For instance, manganese(III) complexes incorporating this compound have been synthesized as models for enzyme-catechol adducts in catechol dioxygenases. researchgate.netacs.org

Another example involves the synthesis of ruthenium–nitrosyl complexes containing substituted catecholates, including tetrabromocatecholate. These complexes are considered rare examples of ruthenium complexes in oxygen-rich ligand fields and may serve as molecular models for heterogeneous catalysts. rsc.org

The reaction of 1,1-bis(diphenylphosphino)methane with 3,4,5,6-tetrabromo-o-benzoquinone, a related compound, has been shown to yield novel bis(diphenylphosphoryl) derivatives, highlighting the potential for this compound derivatives in generating new organic structures. lookchem.com

Coordination Chemistry of Tetrabromocatecholate Ligands

Complexation with Transition Metal Ions

Tetrabromocatecholate readily forms coordination compounds with a range of transition metal ions. The nature of the resulting complex is dependent on factors such as the metal ion's oxidation state, the presence of other ligands, and the reaction conditions.

Homoleptic and Heteroleptic Coordination Compounds

Tetrabromocatecholate forms both homoleptic and heteroleptic complexes. Homoleptic complexes contain only tetrabromocatecholate ligands coordinated to the metal center. Heteroleptic complexes, on the other hand, feature tetrabromocatecholate along with one or more different types of ligands coordinated to the same metal ion. unacademy.com Examples of heteroleptic complexes include those containing tetrabromocatecholate and N-donor ancillary ligands, such as substituted pyridines or tris(2-pyridylmethyl)amine (B178826) (tpa). rsc.orgchemrxiv.orgrsc.org The presence of co-ligands can significantly influence the structural, electronic, and magnetic properties of the resulting complexes. rsc.org Studies on platinum(II) complexes, for instance, have explored anionic heteroleptic cyclometalated complexes bearing tetrabromocatecholate dianions alongside cyclometalating ligands. researchgate.netorcid.org

Coordination Modes and Geometries

The coordination geometry around the metal center is determined by the coordination number and the nature of the ligands. Common geometries observed in coordination compounds include octahedral, tetrahedral, and square planar. libretexts.orgwikipedia.org For tetrabromocatecholate complexes, various geometries have been reported depending on the metal ion and co-ligands. Manganese(III)-tetrabromocatecholate complexes, for instance, can exhibit square pyramidal or discrete octahedral structures. nih.gov The specific geometry adopted can influence the complex's reactivity and physical properties. nih.gov Distortions from ideal geometries, such as Jahn-Teller distortions in certain transition metal complexes, can also occur and impact the electronic structure and stability. libretexts.org

Interactive Data Table: Coordination Geometries

| Metal Ion | Ancillary Ligands | Observed Geometry | Coordination Number (Typical) | Reference |

| Manganese(III) | Substituted Pyridines | Square Pyramidal, Octahedral | 5, 6 | nih.gov |

| Rare Earth(III) | tris(2-pyridylmethyl)amine | Capped Octahedron | 7 | chemrxiv.orgchemrxiv.org |

| Platinum(II) | Cyclometalating ligands | Square Planar | 4 | researchgate.net |

| Tungsten(VI) | None (Homoleptic) | Dimeric, bridging | - | researchgate.netresearchgate.net |

Note: The coordination number for the dimeric tungsten complex is not explicitly stated in the source but implied by the bridging nature.

Electronic Structure and Redox Behavior of Tetrabromocatecholate Complexes

The electronic structure and redox behavior of tetrabromocatecholate complexes are particularly fascinating due to the redox-active nature of the ligand. The presence of electronegative bromine substituents influences the electronic distribution within the ligand and, consequently, the electronic interactions with the metal center.

Ligand-Centered Redox Processes in Metal Complexes

A key feature of tetrabromocatecholate complexes is the occurrence of ligand-centered redox processes. The tetrabromocatecholate ligand can undergo oxidation to the semiquinonate (Br₄cat•⁻) and further to the quinone (Br₄cat). acs.org These redox events can occur independently of or in concert with the metal ion's redox activity. Electrochemical studies, such as cyclic voltammetry, are commonly used to probe these redox processes. rsc.orgacs.org For example, cobalt(III)-tetrabromocatecholate complexes exhibit quasi-reversible redox processes attributed to the o-dioxolene ligands, in addition to metal-centered reductions. rsc.orgpsu.edu In some rare earth complexes with monoprotonated tetrabromocatecholate, a single oxidation process suggesting a concerted three-electron oxidation of all tetrabromocatecholate ligands to semiquinonate has been observed. chemrxiv.orgrsc.orgchemrxiv.org

Interactive Data Table: Selected Redox Potentials

| Complex | Metal Ion | Ligand Redox Process (vs. reference) | Metal Redox Process (vs. reference) | Reference |

| Cobalt(III)-tetrabromocatecholate with N-donors | Cobalt(III) | Quasi-reversible oxidation (ligand) | Reductive responses (Co(III)/Co(II)) | rsc.orgpsu.edu |

| [REIII(Br₄catH)₃(tpa)] (RE = Y, Sm-Lu) | Rare Earth(III) | Concerted 3e⁻ oxidation (ligand) | Not explicitly mentioned | chemrxiv.orgrsc.orgchemrxiv.org |

| [Ru(LOMe)(NO)(Br₄cat)] | Ruthenium | Reversible oxidation (ligand) | Not explicitly mentioned | rsc.org |

Note: Specific potential values vary depending on the complex and conditions and are not consistently provided across sources. The table summarizes the observed redox processes.

Metal-Ligand Electronic Interactions

Spectroscopic Characterization of Metal-Tetrabromocatecholate Complexes

Spectroscopic techniques are crucial for elucidating the structure and electronic properties of metal-tetrabromocatecholate complexes. Various methods, including UV-Vis, IR, NMR, and EPR spectroscopy, along with X-ray crystallography and electrochemical methods like cyclic voltammetry, are employed for their characterization psu.edumdpi.comnih.govua.pt.

Infrared (IR) spectroscopy is often used to identify the coordination mode of the tetrabromocatecholate ligand. Bands in the range of 1421–1430 cm⁻¹ are typical for the C–O stretching vibrations of a fully reduced tetrabromocatecholate anion coordinated to transition metal ions. Additional bands between 1233–1269 cm⁻¹ are also characteristic of metal catecholate complexes psu.edu.

UV-Vis spectroscopy provides insights into the electronic transitions within the complexes, including ligand-to-metal charge transfer (LMCT) bands. For example, variable temperature UV-Vis studies on a manganese(III)-tetrabromocatecholate complex showed a dramatic increase in the LMCT band at 592 nm with increasing temperature, indicating a change in the electronic structure ua.pt.

NMR spectroscopy, particularly solid-state NMR, can be a powerful tool for characterizing the electronic structure of metal complexes with redox-active ligands like tetrabromocatecholate, especially when single crystals are not available nih.gov. For instance, ⁵¹V solid-state NMR has been used to study vanadium(V)-o-dioxolene complexes, providing information about the electronic distribution nih.gov.

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox behavior of these complexes. Metal-tetrabromocatecholate complexes often exhibit quasi-reversible redox processes associated with the ortho-dioxolene ligand, in addition to redox events centered on the metal ion psu.eduua.pt. Studies on rare earth complexes with tetrabromocatecholate ligands revealed a single oxidation process suggesting a concerted three-electron oxidation of all tetrabromocatecholate ligands to semiquinonate chemrxiv.orgchemrxiv.org.

X-ray crystallography provides definitive structural information, revealing the coordination geometry around the metal center and the arrangement of the tetrabromocatecholate ligands. For example, rare earth complexes with monoprotonated tetrabromocatecholate ligands showed a unique cooperative coordination motif chemrxiv.orgchemrxiv.org. Platinum(II)-tetrabromocatecholate complexes have been characterized by single-crystal X-ray diffraction, showing their aggregation into supramolecular networks researchgate.nettandfonline.com.

Supramolecular Architectures Involving Tetrabromocatecholate Complexes

Metal complexes incorporating tetrabromocatecholate ligands can participate in the formation of intricate supramolecular architectures in the solid state. These architectures are often driven by non-covalent interactions between the complex molecules, primarily hydrogen bonding and pi-pi stacking interactions tandfonline.comresearchgate.netnih.govscielo.bracs.org. The bulky bromine atoms on the tetrabromocatecholate ligand can influence the nature and extent of these interactions.

Hydrogen Bonding Networks

Hydrogen bonding plays a significant role in the self-assembly of metal-tetrabromocatecholate complexes into higher-dimensional structures. The oxygen atoms of the catecholate ligand, as well as potential co-ligands and solvent molecules, can act as hydrogen bond acceptors, while suitable hydrogen bond donors (e.g., O-H or N-H groups from co-ligands or solvent molecules) can facilitate the formation of hydrogen-bonded networks nih.govacs.orgcymitquimica.com.

In rare earth complexes featuring monoprotonated tetrabromocatecholate ligands, a cyclic hydrogen-bonding network has been observed between the ligands, contributing to a unique cooperative coordination motif chemrxiv.orgchemrxiv.org. In some manganese(III) complexes, coordinated water molecules and counterions can participate in the formation of hydrogen-bonded structures, such as hexagonal rings, which further stabilize supramolecular dimers and chains in the crystal lattice nih.govacs.org.

Pi-Pi Stacking Interactions

Studies on platinum(II)-tetrabromocatecholate complexes have shown that pi-pi stacking interactions between the anionic complex moieties contribute to their aggregation into 2D or 3D supramolecular networks researchgate.nettandfonline.com. In some cases, pi-pi stacking interactions can work in concert with hydrogen bonding to reinforce the supramolecular assembly, leading to unique structures like supramolecular sandwich structures researchgate.netdntb.gov.ua. The extent and geometry of pi-pi stacking can be influenced by the steric bulk of the bromine substituents and the presence of other aromatic ligands nih.govrsc.org.

Reactions of Metal Clusters with this compound

This compound can react with metal clusters, leading to the formation of new cluster complexes where tetrabromocatecholate ligands are coordinated to the metal core. These reactions can result in diverse structural and electronic properties depending on the nature of the metal cluster and the reaction conditions rcsi.scienceresearchgate.netacs.org.

For example, the reaction of the triangular molybdenum cluster complex (nBu₄N)₂[Mo₃Se₇Br₆] with this compound (H₂Tbc) in the presence of a base can yield a new triangular cluster complex, (Ph₄P)₂[Mo₃Se₇(Tbc)₃]∙2MeOH, where tetrabromocatecholate ligands are coordinated to the Mo₃ core rcsi.scienceresearchgate.net. In contrast, under similar conditions, the analogous tungsten cluster (nBu₄N)₂[W₃S₇Br₆] may undergo decomposition, leading to the formation of mononuclear tungsten complexes like (Ph₄P)(Et₃NH)[WO₂(Tbc)₂] rcsi.scienceresearchgate.net.

These reactions highlight the ability of this compound to serve as a ligand in the synthesis of new metal cluster compounds. The resulting complexes can exhibit interesting redox properties, as demonstrated by cyclic voltammetry studies on the molybdenum cluster complex (Ph₄P)₂[Mo₃Se₇(Tbc)₃] and related compounds rcsi.science. The coordination of redox-active ligands like tetrabromocatecholate to metal clusters can lead to complexes with unique electronic structures and potential applications in catalysis or materials science researchgate.netrcsi.scienceresearchgate.netresearchgate.net.

Here is a summary of some metal-tetrabromocatecholate complexes and their characterization techniques:

| Metal Ion | Ligand(s) | Characterization Techniques Used | Key Findings | Source |

| Pt(II) | Tetrabromocatecholate, cyclometalating ligands | ¹H NMR, elemental analysis, IR, mass spectrometry, X-ray diffraction | Formation of anionic cyclometalated complexes, π-π stacking, Br···Br contacts | researchgate.nettandfonline.com |

| Rare Earth (Y, Sm-Lu) | Monoprotonated Tetrabromocatecholate, tpa | Synthesis, solid-state characterization, electrochemistry, luminescence, SMM | C₃-symmetry complexes, cyclic hydrogen bonding, concerted three-electron oxidation | chemrxiv.orgchemrxiv.org |

| Mn(III) | Tetrabromocatecholate, pyridine (B92270) | Spectroscopic techniques, X-ray crystallography, cyclic voltammetry | Valence tautomerism induced nucleophilic substitution, catalytic activity | ua.pt |

| Mn(III) | Schiff base, Tetrabromocatecholate | X-ray crystallography, magnetic susceptibility | Supramolecular dimeric structures via π–π stacking and hydrogen bonding | nih.govacs.org |

| Ru | Tetrabromocatecholate, LOMe, NO | Spectroscopic features, cyclic voltammetry | Redox properties influenced by catecholate ligand, photolysis behavior | nih.gov |

| Mo Cluster | Tetrabromocatecholate, Se, Br | X-ray diffraction analysis, cyclic voltammetry | Formation of triangular cluster complex | rcsi.scienceresearchgate.net |

| W Cluster | Tetrabromocatecholate, S, Br | X-ray diffraction analysis | Decomposition of cluster, formation of mononuclear complex | rcsi.scienceresearchgate.net |

| V(V) | Tetrabromocatecholate, hshed, acac | Solid-state ⁵¹V NMR spectroscopy | Evaluation of electronic structure | nih.gov |

Table 1: Selected Metal-Tetrabromocatecholate Complexes and Their Characterization

Mechanistic Investigations of Tetrabromocatechol Reactions

Oxidation and Reduction Pathways

The redox chemistry of tetrabromocatechol is a key aspect of its reactivity. Like other catechols, TBC can undergo oxidation to form o-quinones and reduction back to the catechol form. These processes often involve complex mechanisms that can be influenced by the reaction environment.

Electrophilic Character of Oxidation Products

Upon oxidation, this compound can form tetrabromo-o-benzoquinone. This oxidized species is characterized by its electrophilic nature, particularly at the carbonyl carbons. The presence of the highly electron-withdrawing bromine atoms enhances the electrophilicity of the quinone ring. This electrophilic character makes the oxidation products of TBC susceptible to attack by nucleophiles. Research indicates that the toxicity of related compounds can be linked to the formation of electrophilic products upon oxidation, which can interact adversely with biological systems. smolecule.com

Radical Intermediates in this compound Redox Processes

Redox reactions of organic compounds, including catechols, can proceed via mechanisms involving radical intermediates. cmu.edulibretexts.org One-electron transfer processes are effective methods for generating free radicals under mild conditions, a concept widely applied in redox initiation of polymerization reactions. cmu.edu While direct studies specifically detailing radical intermediates in TBC redox processes are not extensively documented in the provided search results, the general principles of catechol redox chemistry and the involvement of radical species in oxidation-reduction mechanisms suggest their potential role. cardiff.ac.ukresearchgate.netprovectusenvironmental.com For instance, electrochemical oxidation of certain organic molecules can lead to the formation of radical cations and subsequent radical intermediates. cardiff.ac.uk The presence of bromine atoms on the catechol core could influence the stability and reactivity of such radical species formed during TBC redox transformations.

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of this compound reactions provides insight into their feasibility and rate. Chemical kinetics examines the speed and pathway of reactions, including intermediate steps, while thermodynamics focuses on energy changes and the spontaneity of reactions based on initial and final states. fiveable.melibretexts.org

Thermodynamically favorable reactions may still proceed slowly if they have a high activation energy. libretexts.org Conversely, reactions that are not thermodynamically favored under standard conditions might occur under specific non-standard conditions. libretexts.org The interplay between kinetics and thermodynamics is crucial for a complete picture of chemical reactions. fiveable.me While specific kinetic and thermodynamic parameters for various TBC reactions are not detailed in the provided snippets, studies on related compounds and general principles of physical organic chemistry would apply. For example, the stability of metal complexes formed with ligands like TBCatecholate is governed by thermodynamic factors, while the rate of their formation or decomposition is controlled by kinetics. libretexts.org

Influence of Solvent and pH on Reactivity

Solvent and pH are critical factors that can significantly influence the reactivity and reaction pathways of organic compounds, including this compound. The solvent can affect reaction rates and equilibria through solvation effects, influencing the stability of reactants, transition states, and products. medcraveonline.comuctm.edu pH plays a fundamental role in the structure and reactivity of molecules with ionizable groups, such as the hydroxyl groups in TBC, by promoting acid-base reactions. medcraveonline.com

Changes in pH can alter the speciation of TBC (e.g., neutral form, mono-anion, di-anion), each having different reactivity profiles. Similarly, the polarity, hydrogen-bonding ability, and other properties of the solvent can impact reaction mechanisms and rates. Studies on other organic molecules have shown that solvent composition can significantly influence dissociation constants and reaction outcomes. uctm.edu For TBC, the influence of solvent and pH would be particularly relevant in its redox reactions and its ability to act as a ligand in coordination chemistry. The bromination also enhances its hydrophobicity, which could influence its interactions in different solvent systems. smolecule.com

Photochemical Transformations of this compound

Photochemical transformations involve chemical reactions initiated by the absorption of light. torvergata.itirispublishers.com For a photochemical reaction to occur, the molecule must absorb light, leading to an electronically excited state which is a different reactive species compared to its ground state. torvergata.itirispublishers.com The efficiency of a photochemical process is often described by its quantum yield. irispublishers.com

While the provided search results include information on photochemical transformations of other compounds, such as tetrabromofuran (B14675212) and tetrazole derivatives, specific details regarding the photochemical transformations of this compound are limited. mdpi.comrsc.org However, the general principles of photochemistry would apply. Absorption of UV/Vis light can provide sufficient energy to break covalent bonds or induce other reactions. irispublishers.com The presence of the highly substituted aromatic ring and the bromine atoms in TBC could lead to interesting photochemical pathways, potentially involving debromination or rearrangement reactions upon irradiation. A study mentions the solid-state photo-oxidation of tetrabromofuran, suggesting a possible mechanism involving free radicals. rsc.org This hints at the potential for radical-mediated processes in the photochemical transformations of other brominated organic compounds like TBC.

Ligand Exchange and Substitution Mechanisms in Tetrabromocatecholate Complexes

This compound can act as a chelating ligand, forming complexes with metal ions through its deprotonated hydroxyl groups, resulting in tetrabromocatecholate complexes. cdnsciencepub.com Ligand exchange (or substitution) reactions involve the replacement of one ligand in a metal complex by another, forming a new complex. savemyexams.comsavemyexams.com These reactions are fundamental in coordination chemistry and are important for the synthesis and reactivity of metal complexes. libretexts.orginorgchemres.org

Ligand substitution mechanisms can broadly be classified as associative (A), dissociative (D), or interchange (I). libretexts.orglibretexts.org In a dissociative mechanism, a ligand leaves the complex before the incoming ligand binds, often resulting in a coordinatively unsaturated intermediate. libretexts.orglibretexts.org In an associative mechanism, the incoming ligand binds to the metal center before the departing ligand leaves, leading to an increase in coordination number in the transition state. libretexts.orglibretexts.org The mechanism is influenced by factors such as the metal ion, its oxidation state, coordination number, and the nature of the ligands. libretexts.orglibretexts.org

Studies have shown that this compound can form complexes with transition metals like nickel and copper. cdnsciencepub.com The stability of these complexes can be limited, suggesting that this compound might have less applicability as a ligand compared to related highly halogenated organic molecules. cdnsciencepub.com The instability might be related to the highly polar nature of the carbon-bromine bond, potentially leading to elimination of bromide ion and decomposition of the complex, especially in the presence of electron transfer processes. cdnsciencepub.com The mechanisms of ligand exchange in tetrabromocatecholate complexes would likely depend on the specific metal center and the reaction conditions, potentially involving dissociative or associative pathways as observed in other ligand substitution reactions of metal complexes. inorgchemres.org

Biological Activities and Molecular Mechanisms of Tetrabromocatechol

Enzyme Inhibition and Modulation by Tetrabromocatechol

This compound has been investigated for its capacity to inhibit or modulate enzymatic activity. ontosight.ai Studies suggest that the presence of bromine atoms on the catechol structure can influence its interaction with biological targets, potentially affecting enzyme function. ontosight.ai

Catechol-O-methyltransferase (COMT) Inhibition Studies

Catechol-O-methyltransferase (COMT) is an enzyme crucial for the metabolism of catecholamines and L-DOPA. nih.govwikipedia.org Inhibition of COMT is a therapeutic strategy in conditions like Parkinson's disease to increase the bioavailability of L-DOPA. nih.govwikipedia.orgnih.gov While several known COMT inhibitors are structurally related to nitrocatechols, research has explored various catechol derivatives for their inhibitory potential. nih.govresearchgate.net this compound has been mentioned in the context of studies involving catechol derivatives and their potential effects on enzymes, including implications for COMT inhibition research. researchgate.net

Other Enzyme System Interactions

Beyond COMT, this compound's interactions with other enzyme systems have been explored. For instance, studies involving metal complexes of this compound have been used as models to understand the enzyme-substrate adducts in catechol dioxygenases, enzymes involved in the degradation of aromatic compounds. researchgate.net This suggests that this compound can interact with metal centers in enzymes, potentially influencing their catalytic activity. Additionally, bismuth complexes incorporating this compound have been investigated for their ability to inhibit metallo-β-lactamases (MBLs), enzymes produced by bacteria that confer resistance to β-lactam antibiotics. google.comhku.hk These MBLs utilize zinc ions for their activity, and bismuth compounds, including those with this compound ligands, can inhibit them via a metal replacement mechanism. google.com

Antioxidant Properties and Oxidative Stress Pathways

The catechol structure is generally associated with antioxidant properties due to its ability to scavenge free radicals and participate in redox reactions. researchgate.net The introduction of bromine atoms to the catechol core in this compound can modify these properties. Research has explored the potential antioxidant activity of this compound and its derivatives. ontosight.airesearchgate.netcdutcm.edu.cn Studies suggest that catechol derivatives, including this compound, may act as antioxidants in eukaryotic cells, potentially offering protection against degenerative diseases linked to oxidative stress. researchgate.net

Antimicrobial Activity Investigations

This compound and its derivatives have been subject to investigations regarding their potential antimicrobial activities against various microorganisms. ontosight.airesearchgate.netiapc-obp.comresearchgate.net

Antibacterial Efficacy against Specific Strains

Studies have examined the effectiveness of this compound against specific bacterial strains. For example, this compound has been shown to strongly inhibit the growth of Clostridium difficile in in vitro studies. researchgate.netnih.gov At a concentration of 5.0 mg/disc, it demonstrated a significant zone of inhibition against this bacterium. nih.gov While the exact mechanism of action against C. difficile was not fully elucidated in that specific study, it was speculated that, due to its structural similarity to phenol, it might exert its effect through a similar mechanism, potentially involving disruption of the bacterial cell membrane. researchgate.netnih.gov Research also indicates that catechol derivatives, including this compound, could be useful as preventive agents against diseases caused by harmful intestinal bacteria. researchgate.netiapc-obp.comresearchgate.net

An example of antibacterial efficacy data for this compound against Clostridium difficile:

| Compound | Concentration (mg/disc) | Zone of Inhibition (mm) |

| This compound | 5.0 | 21-30 |

| Catechol | 5.0 | Significant inhibition |

| Catechol | 0.25 | Moderate inhibition |

Antifungal Properties

Investigations into the antimicrobial spectrum of this compound have also included its potential antifungal properties. While the search results specifically highlight antibacterial activity against certain strains, the broader category of antimicrobial activity investigations for catechol derivatives, including this compound, suggests potential effects against fungi as well. researchgate.netiapc-obp.comresearchgate.netresearchgate.net Some studies on related catechol compounds have reported antifungal effects against specific fungal species. researchgate.net

Structure-Activity Relationship Studies for Biological Effects

Structure-Activity Relationship (SAR) studies aim to establish the relationship between the chemical structure of a molecule and its biological activity ug.edu.gecollaborativedrug.com. This principle is fundamental in medicinal chemistry and toxicology for understanding how modifications to a compound's structure can alter its effects on biological targets ug.edu.ge. SAR analysis helps identify the specific chemical groups responsible for a desired biological effect and can guide the design of new compounds with modified potency or reduced undesirable properties ug.edu.gecollaborativedrug.com.

For this compound, SAR studies would focus on how the presence and position of the bromine atoms on the catechol scaffold influence its biological interactions and resulting effects. The bromination of catechol can enhance its ability to interact with biological targets ontosight.ai. While specific detailed SAR studies solely focused on this compound's diverse biological effects are not extensively detailed in the provided search results, the general principles of SAR apply. The addition of electronegative bromine atoms alters the electron distribution of the molecule, impacting its reactivity and ability to engage in interactions such as hydrogen bonding, van der Waals forces, and potential covalent modifications with biological molecules ug.edu.geslideshare.net.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity using mathematical models, could be applied to this compound and its derivatives to predict activity based on properties like lipophilicity, electronic effects, and steric hindrance slideshare.net.

Interactions with Biological Macromolecules and Cellular Components

Biological macromolecules, including proteins, lipids, carbohydrates, and nucleic acids, are essential components of cells, performing a wide array of functions wou.eduopentextbc.ca. The biological effects of a compound like this compound are mediated through its interactions with these macromolecules and other cellular components nih.gov.

This compound's interactions with biological targets are influenced by its chemical structure, including the presence of hydroxyl groups and the electronegative bromine atoms ontosight.ai. These features can facilitate various types of interactions, such as hydrogen bonding with proteins or nucleic acids, hydrophobic interactions with lipid bilayers or protein pockets, and potentially covalent interactions through reactive intermediates. While the provided information does not detail specific interactions of this compound with individual macromolecules, the general principles of small molecule-macromolecule interactions apply nih.gov.

For instance, compounds with catechol structures can undergo oxidation to form quinones, which are electrophilic and can react with nucleophilic centers in proteins (e.g., cysteine, lysine (B10760008) residues) or nucleic acids acs.org. The presence of bromine atoms could influence the redox potential of this compound and thus its propensity to form such reactive species, affecting its interactions with cellular components.

Bibrocathol, a bismuth derivative of tetrabromopyrocatechol, is used topically and interacts with biological components in the eye, demonstrating that derivatives of this compound can have specific biological targets and applications invivochem.comwikipedia.org.

Toxicological Mechanisms and Cellular Responses

Understanding the toxicological mechanisms of a compound involves identifying how it causes adverse effects at the cellular and molecular levels apconix.com. Cellular responses to toxic insults include the activation of stress signaling pathways, DNA repair mechanisms, and in severe cases, programmed cell death (apoptosis) anygenes.comnih.gov.

Given that this compound is a brominated organic compound, there is interest in its potential environmental fate and toxicological profile ontosight.ai. Brominated compounds can sometimes be persistent and associated with toxic effects ontosight.ai. While specific detailed toxicological mechanisms of this compound are not extensively described in the provided search results, general mechanisms associated with phenolic compounds and halogenated hydrocarbons can be considered as potential pathways.

Phenolic compounds, including catechols, can exert toxicity through various mechanisms, such as the induction of oxidative stress through the generation of reactive oxygen species (ROS) during their metabolism or redox cycling acs.org. Oxidative stress can damage cellular macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction and toxicity anygenes.com.

Halogenated hydrocarbons are known to interfere with various cellular processes and can cause toxicity to different organs ontosight.ai. The presence of multiple bromine atoms on this compound could contribute to its toxicological profile by influencing its metabolism, bioaccumulation, and interaction with critical cellular targets ontosight.ai.

Cellular responses to this compound exposure would likely involve the activation of detoxification enzymes, antioxidant defense systems, and potentially stress-activated protein kinases (MAPKs) which play a role in cellular responses to stress and toxicity anygenes.com. Severe or prolonged exposure could lead to more drastic responses such as significant cellular damage or the induction of apoptosis nih.gov. Studies on hepatoma cells exposed to certain compounds, for example, have shown decreases in cellular viability ebi.ac.uk. While this specific finding is not directly linked to this compound in the provided snippets, it illustrates a type of cellular response studied in toxicology.

Catalytic Applications and Photocatalysis

Tetrabromocatechol as a Ligand in Catalysis

This compound can function as a chelating ligand, coordinating to metal centers through its two hydroxyl groups. The electron-withdrawing nature of the bromine atoms influences the electronic environment around the metal center, affecting its redox properties and catalytic activity.

Redox Catalysis Applications

Metal complexes incorporating tetrabromocatecholate ligands have demonstrated activity in redox catalysis. The redox non-innocence of catecholate ligands, including tetrabromocatecholate, allows them to participate in electron transfer processes, which is crucial for many catalytic cycles. Studies on manganese(III) complexes with tetrabromocatecholate ligands have shown biomimetic catalytic activity, mimicking the function of enzymes like phenoxazinone synthase researchgate.netacs.orgresearchgate.net. These complexes can catalyze the aerobic oxidation of substrates such as o-aminophenol to 2-aminophenoxazin-3-one and 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone acs.org. The electrochemical properties of these complexes, influenced by the electron-deficient nature of the tetrabromocatecholate ligand, play a role in their catalytic efficiency researchgate.netresearchgate.net. Cobalt complexes featuring this compound-based redox-active ligands have also been investigated for electrocatalytic applications, such as the hydrogen evolution reaction (HER) rsc.org. The electron-withdrawing nature of the halogen substituents in tetrabromocatecholate complexes shifts their redox potentials to more positive values compared to complexes with less substituted catechols rsc.org.

Homogeneous Catalysis with Tetrabromocatecholate Complexes

Tetrabromocatecholate complexes have been utilized in homogeneous catalysis, where the catalyst is in the same phase as the reactants wikipedia.org. Ruthenium-nitrosyl complexes containing the tetrabromocatecholate ligand have been synthesized and characterized. These complexes can serve as molecular models for heterogeneous catalysts involving noble metal atoms dispersed on metal oxide supports rsc.orgamericanelements.com. The electronic character of the tetrabromocatecholate ligand influences the spectroscopic features and redox properties of these ruthenium complexes rsc.orgamericanelements.com. Research has also explored the use of this compound in the synthesis of other compounds with potential catalytic activity, such as bismuth derivatives used as topical antiseptics invivochem.comwikipedia.orgwikipedia.org.

Heterogeneous Catalysis Involving this compound

This compound has also been implicated in heterogeneous catalysis, where the catalyst and reactants are in different phases wikipedia.org. This often involves the compound interacting with or being immobilized on a solid support.

Surface Modification and Immobilization Strategies

This compound can interact with material surfaces, potentially modifying their properties for catalytic applications. While specific examples of immobilization strategies solely focused on this compound for heterogeneous catalysis are less detailed in the search results, the concept of modifying semiconductor surfaces with organic molecules to enhance photocatalytic activity is a known approach beilstein-journals.orgnih.gov. The interaction of this compound with surfaces, such as titanium dioxide, can lead to observable changes, like color alteration, indicating complex formation or adsorption rsc.org.

Photocatalytic Reactions Mediated by this compound Adsorption on Semiconductors

The adsorption of molecules onto the surface of semiconductor photocatalysts is a critical step in initiating photocatalytic reactions nih.gov. This compound's interaction with semiconductor surfaces, particularly titanium dioxide (TiO2), has been investigated in the context of photocatalysis rsc.org.

Visible Light-Induced Catalysis

This compound has been shown to play a role in visible light-induced photocatalysis when adsorbed on semiconductors like titanium dioxide rsc.org. Upon visible light irradiation, this compound adsorbed on TiO2 can undergo decomposition, leading to surface-modified TiO2. This modified surface has demonstrated enhanced activity in the aerobic conversion of toluene (B28343) to benzaldehyde (B42025) under visible light compared to bare titanium dioxide rsc.org. This suggests that the adsorption and subsequent transformation of this compound on the semiconductor surface create active sites or alter the electronic properties of the semiconductor in a way that promotes visible light absorption and catalytic activity beilstein-journals.orgrsc.orgscirp.orgnih.gov. The apparent quantum yield of benzaldehyde formation was found to be significantly higher when using the recycled, colorless TiO2 powder obtained after the photolysis of this compound, highlighting the beneficial effect of this surface modification rsc.org.

Enhancement of Catalyst Activity via this compound Decomposition

This compound has been shown to enhance the activity of certain catalysts through its in situ decomposition. A notable example is its use with titanium dioxide (TiO₂) in the visible-light-induced aerobic conversion of toluene to benzaldehyde rsc.orgrsc.orgresearchgate.net. When this compound is added to a dispersion of titanium dioxide in toluene, a complex forms on the surface of the TiO₂ particles, causing the powder to turn orange rsc.orgrsc.orgresearchgate.net. Upon irradiation with visible light, the this compound decomposes, resulting in the recovery of the colorless titanium dioxide powder rsc.orgrsc.orgresearchgate.net. This process leads to a surface-modified titanium dioxide catalyst that exhibits significantly higher activity compared to bare titanium dioxide rsc.orgrsc.orgresearchgate.net.

Research findings indicate that the apparent quantum yield of benzaldehyde formation using the recycled, colorless titanium dioxide powder (obtained after this compound decomposition) at 450 nm was approximately eight times higher than that of bare titanium dioxide rsc.orgrsc.orgresearchgate.net. This suggests that the decomposition products of this compound, generated under visible light irradiation, are responsible for the enhanced catalytic performance rsc.orgrsc.orgresearchgate.net. The initial orange-colored complex formed between this compound and TiO₂ appears to have negligible activity for toluene oxidation; the active catalyst is formed through the photolysis of this compound on the TiO₂ surface rsc.org.

Data from a study on the aerobic conversion of toluene to benzaldehyde using bare TiO₂ and TiO₂ modified by this compound decomposition under visible light irradiation highlights this enhancement:

| Catalyst | Apparent Quantum Yield at 450 nm |

| Bare TiO₂ | X |

| Recycled TiO₂ (after Br₄Cat decomposition) | ~8 * X |

(Note: Specific numerical values for apparent quantum yield of bare TiO₂ were not explicitly provided in the snippets, hence represented as 'X'.)

Catalytic Oxidation Studies

This compound and its metal chelates have been investigated in catalytic oxidation reactions. Studies have explored the kinetics and mechanism of metal chelate catalyzed oxidation of pyrocatechols, including this compound, to their corresponding o-quinones acs.org. Metal chelates of this compound with manganese(II) have been used as catalysts in the oxidation of substrates like 3,5-di-tert-butylpyrocatechol (3,5-DTBP) acs.org. These studies have shown significant rate enhancements compared to base-catalyzed autoxidations acs.org. For instance, manganese(II)-tetrabromocatechol catalyzed reactions involving 3,5-DTBP and O₂ yielded 3,5-di-tert-butyl-o-quinone (3,5-DTBQ) and hydrogen peroxide acs.org.

Interaction studies involving this compound have emphasized its reactivity with various chemical systems and its ability to form complexes with metal ions, which is crucial for its potential applications in catalysis smolecule.com. The investigation of these metal complexes provides insights into the coordination chemistry and catalytic capabilities of this compound smolecule.com.

This compound has also shown some catalytic activity as a solid catalyst for reactions involving methyl ethyl ether cymitquimica.com. This suggests its potential utility in the synthesis of pharmaceuticals and other organic compounds cymitquimica.com.

Mechanism of Catalytic Action

The mechanism by which this compound enhances catalytic activity, particularly in photocatalytic systems, involves its interaction with the catalyst surface and subsequent transformation under reaction conditions. In the case of TiO₂ photocatalysis, the formation of a surface complex between this compound and TiO₂ is an initial step rsc.orgrsc.orgresearchgate.net. Upon visible light irradiation, the photolysis of adsorbed this compound occurs, leading to the generation of a surface-modified TiO₂ species that is catalytically active rsc.org. While the exact nature of the surface modification and the decomposition products responsible for the enhanced activity are subjects of ongoing research, the evidence suggests that the in situ transformation of this compound is key to improving the photocatalyst's performance rsc.orgrsc.orgresearchgate.net.

In metal-chelate catalyzed oxidations, this compound acts as a ligand, forming complexes with metal ions such as manganese(II) acs.org. The catalytic species in these reactions are often identified as the free metal ion or monohydroxy complex and the 1:1 metal chelate acs.org. The mechanism involves the interaction of the metal-tetrabromocatechol complex with the substrate and oxygen, facilitating the oxidation process acs.org. The variation of reaction rate with oxygen pressure and hydrogen ion concentration provides clues about the initial steps in the mechanism of these metal-chelate catalyzed reactions acs.org.

Studies on rhenium complexes with redox-active ligands, including tetrabromocatecholate, in catalytic alcohol oxidation have indicated that the redox-active ligand plays a crucial role as an electron buffer within the catalytic cycle researchgate.net. Complexes containing the more oxidatively robust tetrabromocatecholate ligand have demonstrated higher catalytic activity in aerobic alcohol oxidation, as measured by the total turnover number researchgate.net. This highlights the importance of the ligand's stability and redox properties in sustaining catalytic function researchgate.net.

The mechanisms of catalytic action generally involve steps such as adsorption of reactants onto the catalyst surface, chemical transformation on the surface, and desorption of products numberanalytics.com. In photocatalysis, this is initiated by the absorption of light by the photocatalyst, generating excited states or electron-hole pairs that interact with the reactants nih.govwikipedia.org. This compound's role can involve influencing the light absorption properties, facilitating charge separation, or acting as a precursor for the formation of the active catalytic species on the surface rsc.orgrsc.orgresearchgate.net.

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Compartments

The degradation of tetrabromocatechol in the environment can occur through various pathways, including biodegradation, photodegradation, and hydrolysis.

Biodegradation Studies in Soil and Water

Photodegradation Processes

Photodegradation involves the breakdown of compounds through exposure to light. Research indicates that the photolysis of this compound on titanium dioxide can occur under visible light irradiation researchgate.netresearchgate.net. This process has been explored in the context of photocatalytic reactions, where this compound is decomposed, leading to surface-modified titanium dioxide with enhanced photocatalytic activity for other reactions researchgate.net. This suggests that this compound is susceptible to degradation in the presence of light and a suitable photocatalyst. Photodegradation, particularly using UV or sunlight, is considered an effective method for degrading pesticides on soil surfaces, although results can vary between laboratory and field conditions researchgate.net.

Hydrolytic Stability and Transformation

Hydrolysis is a process where a molecule is cleaved by the addition of water. Studies on platinum(II) complexes containing this compound as a ligand have investigated the hydrolysis reactions of these complexes. These studies indicate that the this compound ligand can be displaced by water molecules in a stepwise fashion acs.org. The hydrolysis of these complexes involves the detachment of an oxygen atom from the this compound ligand, passing through a transition state acs.org. While these studies focus on this compound as a ligand in a metal complex, they demonstrate its potential to undergo hydrolysis under certain conditions. One study mentions that hydrolysis of a related compound was partial in methyl alcohol, with a significant amount of the substance recovered unchanged cdnsciencepub.com. Another source indicates that this compound is partly miscible with water fishersci.ca.

Persistence and Mobility in Environmental Matrices

The persistence and mobility of a compound in the environment are critical factors in assessing its potential impact. Persistence is often defined by the half-lives of chemicals in various environmental compartments like water, sediment, and soil miljodirektoratet.no. Mobility in soil describes how easily a substance can move through soil matrices, potentially reaching groundwater.

Based on the available search results, there is limited specific data on the persistence and mobility of this compound. Some safety data sheets indicate that "No information available" for persistence and degradability, bioaccumulation/accumulation, and mobility in soil for this compound fishersci.comfishersci.bethermofisher.comsigmaaldrich.comchemicalbook.in. However, the general understanding is that brominated compounds can be persistent in the environment ontosight.ai. Polyhaloaromatic compounds, including those with halohydroxyl quinoid structures like this compound, are often described as ubiquitous and recalcitrant in the environment due to their persistent properties in soil and water mdpi.com.

Bioaccumulation and Biomagnification Potential

Bioaccumulation is the process by which a contaminant accumulates in the tissues of an organism over time, either through direct absorption from the environment or by consuming contaminated prey cimi.orgalloprof.qc.caacs.org. Biomagnification is the increasing concentration of a contaminant in organisms at successively higher levels in a food chain cimi.orgalloprof.qc.caacs.org.

Similar to persistence and mobility, specific data on the bioaccumulation and biomagnification potential of this compound is scarce in the provided search results. Several safety data sheets state "No information available" for bioaccumulation/accumulation fishersci.comfishersci.bethermofisher.comchemicalbook.in. However, as a halogenated aromatic compound, this compound shares characteristics with Persistent Organic Pollutants (POPs), which are known for their ability to build up in the fatty tissues of living organisms and biomagnify through food webs cimi.orgacs.org. The presence of multiple bromine atoms in this compound enhances its hydrophobicity smolecule.com, a property that can influence its bioaccumulation potential.

Ecotoxicological Profiles in Aquatic and Terrestrial Systems

Ecotoxicology examines the effects of toxic substances on biological organisms, especially at the population, community, and ecosystem levels aragen.com. Assessing the ecotoxicological profile of this compound involves understanding its toxicity to aquatic and terrestrial organisms.

Research indicates that this compound exhibits notable biological activity, and its toxicity in aquatic organisms has been studied smolecule.com. These studies suggest that its effects can be quantified through various assays smolecule.com. The toxicity is linked to its ability to form electrophilic products upon oxidation, which can interact adversely with biological systems smolecule.com. The enhanced hydrophobicity due to bromination also influences its toxicity profiles smolecule.com.

While specific detailed ecotoxicity data (e.g., LC50, EC50 values for various species) for this compound in aquatic and terrestrial systems were not prominently featured in the search results, the compound's use in studies assessing the impact of brominated compounds on aquatic ecosystems highlights its relevance in this area smolecule.com. Ecotoxicity studies often involve testing on a variety of aquatic organisms, including algae, daphnia, and fish, as well as terrestrial organisms like earthworms and honeybees aragen.com.

Some sources mention that this compound is used in studies assessing the impact of brominated compounds on aquatic ecosystems due to its toxicity smolecule.com. One study also mentions this compound as an outlier in quantitative structure-activity relationships (QSARs) for ecotoxic endpoints against Tetrahymena pyriformis, a ciliated protozoan used in toxicity testing researchgate.net. This suggests that its toxicity might not be easily predicted by standard models, possibly due to its specific chemical properties or mechanisms of action.

Assessment of Environmental Impact and Risk

This compound (TBC) is a brominated organic compound whose presence and behavior in the environment are subjects of interest due to the potential persistence and toxicity associated with brominated substances. Assessing the environmental impact and risk of TBC involves understanding its fate in various environmental compartments and its effects on organisms.

Research indicates that this compound exhibits notable biological activity, and its toxicity to aquatic organisms has been studied smolecule.com. The compound's toxicity is linked to its ability to form electrophilic products upon oxidation, which can interact adversely with biological systems smolecule.com. The presence of multiple bromine atoms enhances its hydrophobicity, influencing its biological interactions and toxicity profiles smolecule.com.

Brominated compounds, in general, can be persistent in the environment and have been associated with various toxic effects in organisms ontosight.ai. Therefore, evaluating the ecological impact and potential environmental risks of this compound is considered crucial ontosight.ai.

While specific detailed data on the environmental fate, persistence, bioaccumulation potential, and mobility in soil for this compound are often reported as "no information available" in some safety data sheets thermofisher.comfishersci.comchemicalbook.in, broader considerations for similar brominated organic compounds and phenols can provide some context. Polyhaloaromatic compounds, including halocatechols like this compound, are described as ubiquitous and recalcitrant in the environment mdpi.comnih.gov. They are considered potentially carcinogenic and may pose serious risks to ecosystems mdpi.comnih.gov.

Studies on the aquatic toxicity of phenolic compounds, including halogenated derivatives, have shown that their toxicity can be related to their chemical structure and mechanism of action researchgate.netacs.orgresearchgate.net. Compounds that can be oxidized to electrophilic quinones or quinone methides tend to be more toxic than those acting as polar narcotics acs.orgresearchgate.net. This compound, being a catechol derivative, falls into the category of compounds that can potentially undergo oxidation to form reactive species.

Environmental concerns regarding this compound primarily arise from its potential to contaminate soil and groundwater, necessitating containment measures guidechem.com. Discharge into the environment should be avoided chemicalbook.in.

While specific ecotoxicity data for TBC across various organisms and endpoints may be limited in publicly available sources, the understanding of structurally similar compounds and the general behavior of brominated organics highlights the importance of careful assessment. For instance, tetrachlorocatechol, a chlorinated analog, has been identified as a toxic component in bleached kraft pulp mill effluents and its toxicity to aquatic organisms like common carp (B13450389) has been quantified with LC50 values researchgate.net.

The potential for microbial transformation of halogenated phenols, including O-methylation, exists in the environment, which could influence their persistence and fate asm.org. However, the significance of such processes for this compound specifically in natural environments requires further investigation.

Environmental risk assessment of chemicals involves determining the nature and likelihood of harmful effects to organisms and ecosystems due to exposure setac.org. This includes evaluating potential effects on organisms in water, soil, or air setac.org. Given the reported toxicity to aquatic organisms and the potential for persistence of brominated compounds, a thorough environmental risk assessment for this compound is warranted to understand its full impact.

Data on the toxicity of this compound to specific aquatic organisms is limited in the provided search results. However, the general understanding of halogenated catechols suggests potential aquatic toxicity.

Table 1: General Environmental Considerations for this compound

| Environmental Compartment | Potential Fate Processes | Environmental Concern |

| Water | Potential for limited solubility, possible oxidation. | Toxicity to aquatic organisms, potential persistence. smolecule.com |

| Soil | Potential for contamination. | Contamination of soil and groundwater. guidechem.com |

| Air | Limited information available. | Potential for atmospheric transport (inferred from similar BFRs). copernicus.orgcopernicus.org |

| Biota | Potential for bioaccumulation (inferred from hydrophobicity). smolecule.com | Toxic effects on organisms. smolecule.comontosight.ai |

Table 2: Available Ecotoxicity Information (Limited Data)

| Organism Group | Endpoint | Research Findings / Notes | Source |

| Aquatic Organisms | Toxicity | Exhibited notable biological activity; toxicity can be quantified through various assays. smolecule.com | smolecule.com |

| Tetrahymena pyriformis | Toxicity | Outlier in QSAR models for ecotoxicity, suggesting complex mechanisms. acs.orgresearchgate.netresearchgate.net | acs.orgresearchgate.netresearchgate.net |

Detailed research findings on the specific degradation pathways and rates of this compound in various environmental matrices (water, soil, air) are not extensively detailed in the provided information, with some sources indicating a lack of available data on persistence and degradability thermofisher.comfishersci.comchemicalbook.in. The potential for secondary pollution from degradation by-products is also a crucial aspect of environmental assessment for organic pollutants nih.gov.

The assessment of environmental risk for this compound is challenged by the limited availability of comprehensive data on its environmental fate and ecotoxicity across a wide range of species and environmental conditions. However, the structural characteristics and the known behavior of related brominated compounds and phenols suggest that it warrants careful handling and further investigation to fully understand and mitigate its potential environmental impact.

Advanced Spectroscopic Characterization

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy offers a detailed fingerprint of the molecular structure of tetrabromocatechol.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically recorded using a KBr wafer, reveals characteristic absorption bands corresponding to specific molecular vibrations. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-O stretching vibrations of the catechol moiety are expected in the 1300-1200 cm⁻¹ region. Aromatic C-C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The C-Br stretching vibrations are found at lower wavenumbers, generally below 1000 cm⁻¹. While a comprehensive, publicly available, and fully assigned IR spectrum is not readily found in the literature, the PubChem database confirms the existence of FTIR spectra for this compound, which would allow for such detailed analysis. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. A study involving the in situ decomposition of this compound on a TiO₂ catalyst surface presented the Raman spectrum of the initial Br₄Cat-TiO₂ mixture. wikipedia.org This spectrum shows characteristic peaks of the anatase TiO₂ at 144, 399, 519, and 639 cm⁻¹. wikipedia.org The vibrational modes of this compound itself would also be present in the spectrum, although they are not explicitly assigned in this study. For catechols in general, Raman spectra show in-plane and out-of-plane C-H deformation bands, as well as aromatic ring vibrations. researchgate.net For a substituted benzene (B151609) ring, the ring breathing mode is a key vibrational feature. bu.edu

A detailed assignment of the vibrational modes for this compound would require theoretical calculations or more extensive experimental studies.

Interactive Data Table: Characteristic Vibrational Regions for this compound

| Functional Group | Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) | Weak |

| Aromatic C-C | Stretching | 1600-1450 | Strong |

| C-O | Stretching | 1300-1200 | Moderate |

| C-Br | Stretching | < 1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Due to the symmetrical substitution pattern of this compound, with bromine atoms at positions 3, 4, 5, and 6, the two hydroxyl protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal for these two protons. The chemical shift of hydroxyl protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, this signal would likely appear in the range of 5-8 ppm. A publicly available ¹H NMR spectrum is referenced by ChemicalBook, which would confirm the exact chemical shift. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is also simplified by its symmetry. There are three distinct types of carbon atoms: the two carbons bearing the hydroxyl groups (C1 and C2), and the four carbons bonded to bromine atoms (C3, C4, C5, and C6). Due to symmetry, C1 and C2 are equivalent, and C3, C4, C5, and C6 are also equivalent to each other in pairs (C3=C6 and C4=C5). This would result in two signals in the aromatic region of the spectrum. The carbons attached to the electronegative oxygen atoms (C1, C2) would be deshielded and appear at a higher chemical shift (further downfield) compared to the carbons attached to the bromine atoms. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Environment | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -OH | 5-8 | Singlet |

| ¹³C | C-OH | 140-150 | Singlet |

| ¹³C | C-Br | 110-120 | Singlet |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural analysis.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of four bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster would be observed at m/z values corresponding to the different combinations of these isotopes. The PubChem database lists prominent peaks in the GC-MS of this compound at m/z 426, 428, and 424. nih.gov These values correspond to the molecular ion containing different isotopic compositions of bromine.

The fragmentation of the molecular ion would likely proceed through the loss of bromine atoms or other small neutral molecules. A common fragmentation pathway for aromatic compounds is the loss of a halogen radical, leading to a cation. Subsequent fragmentations could involve the loss of CO or other fragments from the catechol ring. A detailed analysis of the isotopic pattern of the fragment ions would be crucial for confirming their elemental composition.

Interactive Data Table: Key m/z Peaks in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Notes |

| 422, 424, 426, 428, 430 | [C₆H₂Br₄O₂]⁺ | Molecular ion cluster (M⁺) |

| 343, 345, 347, 349 | [C₆H₂Br₃O₂]⁺ | Loss of a Br radical |

| 264, 266, 268 | [C₆H₂Br₂O₂]⁺ | Loss of two Br radicals |

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This capability is invaluable for unambiguously determining the elemental composition of the ions, especially when analyzing this compound in complex environmental or biological matrices where interferences from other compounds are likely. The high resolving power of HRMS can differentiate between ions with the same nominal mass but different elemental formulas, thus ensuring accurate identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Solvent Dependence |

| π → π | ~210-230 | Moderate |

| π → π | ~270-290 | Moderate |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. The Crystallography Open Database (COD) contains an entry for this compound (COD ID: 7238913), providing detailed structural information. nih.gov